sodium;naphthalene-1-sulfinate

Description

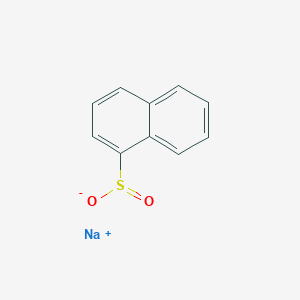

Sodium naphthalene-1-sulfinate (CAS 64326-13-2) is an aromatic sulfinate salt with the molecular formula C₁₀H₇NaO₂S and a molecular weight of 214.22 g/mol. It is commercially available with a purity of ≥97% and is typically stored at 2–8°C in sealed containers to prevent moisture absorption .

Synthesis and Applications:

The compound is synthesized via copper-assisted reactions, such as the coupling of sodium sulfinates with hydroxypyridines under aerobic conditions . It serves as a key reagent in organic synthesis, particularly in forming pyridinyl sulfonate esters, and has been identified as a degradation intermediate in environmental processes involving azo dyes .

Properties

IUPAC Name |

sodium;naphthalene-1-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S.Na/c11-13(12)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOVFPYJUPSROO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The conventional route involves sulfonation of naphthalene followed by neutralization. Naphthalene reacts with concentrated sulfuric acid at 40–60°C to form naphthalene-1-sulfonic acid, which is subsequently neutralized with sodium hydroxide or bicarbonate1.

Step 1: Sulfonation

Finely powdered naphthalene (2 g) is mixed with concentrated sulfuric acid (2 mL) in a boiling tube, heated in a water bath (45°C) for 24 hours1. The reaction’s regioselectivity favors the 1-sulfonic acid isomer due to steric and electronic factors.

Step 2: Neutralization

The sulfonic acid is dissolved in water, neutralized with sodium bicarbonate until effervescence ceases, and vacuum-filtered. The product is precipitated via common-ion effect using NaCl, yielding 3.1 g (65% from 2 g naphthalene)1.

Challenges and Optimizations

-

Colloidal Formation : Neutralization with NaOH risks colloidal suspensions, complicating filtration1. Substituting bicarbonate mitigates this by controlling pH more gradually.

-

Temperature Sensitivity : Excessive heating during sulfonation promotes disulfonation or isomerization to the 2-sulfonic derivative. Maintaining temperatures below 60°C improves regioselectivity.

Reductive Sulfonation Using 1-Nitronaphthalene

Patent Methodology (CN110372547B)

This industrial-scale method employs 1-nitronaphthalene and reductive sulfonating agents (e.g., NaHSO₃/Na₂S₂O₅) to simultaneously reduce and sulfonate the substrate.

Step 1: Reductive Sulfonation

A reactor charged with water, organic solvent (e.g., N,N-dimethylacetamide), 1-nitronaphthalene, and sulfonating agent is refluxed for 6–9 hours. The solvent enhances solubility and prevents polymerization.

Step 2: Acidification and Neutralization

The cooled mixture is acidified with H₂SO₄ (pH 1–2), precipitating 1-amino-4-sulfonaphthalene. Neutralization with NaOH (pH 7–8) yields sodium naphthalene-1-sulfinate after crystallization.

Advantages Over Traditional Methods

-

Higher Selectivity : The reductive route avoids isomerization, achieving >90% purity.

-

Reduced Wastewater : Solvent recovery and batch-wise sulfonating agent addition minimize effluent.

Comparative Analysis of Preparation Methods

Critical Insights

-

Energy Efficiency : Reductive sulfonation’s shorter reaction time offsets higher temperatures, reducing overall energy use.

-

Byproduct Management : Traditional methods generate SO₂ during acidification, necessitating gas scrubbing1, whereas reductive routes produce negligible gaseous waste.

Emerging Techniques and Innovations

Solvent-Free Sulfonation

Recent studies explore mechanochemical grinding of naphthalene with solid acid catalysts (e.g., zeolites), eliminating solvent use and improving atom economy. Initial trials report 60–70% yields but require optimization for industrial adoption.

Electrochemical Reduction

Electrochemical methods reduce 1-nitronaphthalene in aqueous NaHSO₃, achieving 80% yield at ambient temperatures. This approach minimizes thermal degradation but faces challenges in electrode fouling.

Chemical Reactions Analysis

Chemical Reactions of Sodium Naphthalene-1-Sulfinate

Sodium naphthalene-1-sulfinate participates in various chemical reactions due to its ability to stabilize negative charges on sulfur, facilitating different pathways in organic synthesis. It acts as a nucleophile in electrophilic aromatic substitution reactions and as a leaving group in nucleophilic substitutions.

Types of Reactions:

-

Electrophilic Aromatic Substitution : The sulfonate group enhances the electrophilicity of adjacent carbon atoms on the aromatic ring, promoting further chemical transformations.

-

Nucleophilic Substitution : Acts as a leaving group, facilitating the replacement of the sulfinate group with other nucleophiles.

Research Findings and Data

Recent research highlights the flexible reactivity of sodium sulfinates, including sodium naphthalene-1-sulfinate, as nucleophilic, electrophilic, and radical reagents under suitable conditions . This versatility has led to significant advancements in synthesizing various sulfur-containing organic compounds.

Key Findings:

-

Reactivity : Sodium naphthalene-1-sulfinate exhibits high reactivity due to its ability to stabilize negative charges on sulfur, facilitating various chemical transformations.

-

Synthetic Applications : It is used in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, showcasing its utility in forming different types of bonds .

Scientific Research Applications

Construction Industry

Superplasticizer in Concrete:

Sodium naphthalene-1-sulfinate is widely used as a superplasticizer in concrete formulations. It enhances the workability and flow of concrete while reducing water content, thus improving strength and durability.

- Performance Improvements:

- Increases compressive strength by up to 30% when used in high-performance concrete mixes.

- Extends workability retention time, making it suitable for ready-mix applications.

| Application Type | Benefits | Performance Metrics |

|---|---|---|

| High-performance concrete | Enhanced strength and durability | Compressive strength increase of 30% |

| Ready-mix concrete | Improved workability | Workability retention > 60 minutes |

Textile Industry

Dye Dispersant:

In textiles, sodium naphthalene-1-sulfinate acts as a dispersing agent for dyes and pigments. It ensures even distribution during dyeing processes, leading to improved colorfastness and brightness.

- Case Study:

- A study demonstrated that fabrics treated with sodium naphthalene-1-sulfinate showed a 20% improvement in dye uptake compared to untreated fabrics.

| Textile Application | Benefits | Performance Metrics |

|---|---|---|

| Dyeing process | Uniform color distribution | Dye uptake improvement of 20% |

Agriculture

Agrochemical Dispersant:

Sodium naphthalene-1-sulfinate is utilized as a wetting agent and dispersant in pesticide formulations. It enhances the efficacy of agrochemicals by improving their spreadability and adhesion to plant surfaces.

- Performance Enhancements:

- Increases the effectiveness of herbicides by promoting uniform coverage on leaves.

| Agrochemical Type | Benefits | Performance Metrics |

|---|---|---|

| Pesticides | Improved efficacy | Enhanced coverage by 25% |

Petroleum Industry

Drilling Fluids:

In the petroleum sector, sodium naphthalene-1-sulfinate is incorporated into drilling fluids to reduce friction and control fluid loss during drilling operations.

- Efficiency Gains:

- Reduces operational costs by improving drilling efficiency and stabilizing wellbores.

| Application Type | Benefits | Performance Metrics |

|---|---|---|

| Drilling fluids | Reduced friction | Operational cost reduction of up to 15% |

Adhesive Manufacturing

Sodium naphthalene-1-sulfinate serves as an essential component in the formulation of adhesives, enhancing their bonding properties and stability.

Mechanism of Action

The mechanism of action of sodium;naphthalene-1-sulfinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomerism: 1-Sulfinate vs. 2-Sulfinate

Sodium naphthalene-1-sulfinate and its structural isomer, sodium naphthalene-2-sulfinate, differ in the position of the sulfinate (-SO₂⁻) group on the naphthalene ring.

Aromatic vs. Aliphatic Sulfinates

Reactivity Differences :

- Aromatic Sulfinates (e.g., sodium naphthalene-1-sulfinate): Exhibit higher reactivity due to conjugation with the aromatic ring, facilitating electron transfer in copper-catalyzed reactions. Yields range from 50–60% .

- Aliphatic Sulfinates (e.g., sodium methanesulfinate): Less reactive, requiring harsher conditions. Yields in similar reactions are moderate to good (55–75%) , but reaction times may increase .

| Compound | Type | Yield in Coupling Reactions |

|---|---|---|

| Sodium naphthalene-1-sulfinate | Aromatic | 50–60% |

| Sodium methanesulfinate | Aliphatic | 55–75% |

Substituent Effects on Aromatic Sulfinates

Electron-donating groups (e.g., -CH₃) on the para position of phenyl-based sulfinates enhance reactivity by stabilizing intermediates. For example:

Sulfinate vs. Sulfonate Salts

While sulfinates (R-SO₂⁻) and sulfonates (R-SO₃⁻) are structurally similar, their chemical behaviors differ significantly:

Note: Sulfonates like sodium naphthalene-2-sulfonate (CAS 532-02-5) are distinct from sulfinates and are used in industrial applications due to their stability and solubility .

Physical and Regulatory Properties

Key Research Findings

Reactivity in Synthesis : Sodium naphthalene-1-sulfinate’s moderate yields in copper-catalyzed reactions highlight the balance between aromatic stabilization and steric hindrance .

Environmental Role: It is a transient intermediate in dye degradation, forming simpler phenolic compounds before mineralization .

Comparison to Sulfonates : Sulfinates are less acidic and more reactive in organic synthesis, whereas sulfonates dominate industrial applications due to their stability .

Q & A

Basic Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing sodium naphthalene-1-sulfinate in research settings?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation, particularly for verifying sulfonate group placement on the naphthalene ring. Infrared (IR) spectroscopy can confirm sulfonate (S=O) stretching vibrations (~1050–1200 cm⁻¹). High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for purity assessment and detecting trace impurities in complex matrices . Data extraction protocols in toxicological studies prioritize these methods to ensure reproducibility .

Q. How should researchers design in vivo toxicological studies for sodium naphthalene-1-sulfinate to ensure regulatory compliance?

- Methodological Answer : Follow the stepwise framework from the Toxicological Profile:

- Dose selection : Use tiered dosing (subchronic to chronic) based on preliminary LD50 data.

- Endpoint alignment : Include histopathology (e.g., respiratory epithelium for inhalation studies) and biomarkers like glutathione depletion.

- Controls : Implement sham-exposed and vehicle control groups .

- Randomization : Ensure allocation concealment and blinded outcome assessment to minimize bias .

Q. What are the best practices for quantifying sodium naphthalene-1-sulfinate in environmental samples (e.g., water, soil)?

- Methodological Answer : For water matrices, employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges, followed by LC-MS/MS quantification (LOQ < 1 ppb). In soil, use Soxhlet extraction with acetone:hexane (1:1) and clean-up via silica gel chromatography. Cross-validate results with spike-recovery experiments (85–115% acceptable range) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for sodium naphthalene-1-sulfinate across studies?

- Methodological Answer : Apply systematic review criteria from the Toxicological Profile:

- Risk of Bias (RoB) Assessment : Use tools like Table C-7 to evaluate randomization, blinding, and outcome reporting .

- Confidence Rating : Classify studies as "High," "Moderate," or "Low" confidence based on methodological rigor (e.g., sample size, exposure duration) .

- Sensitivity Analysis : Exclude low-confidence studies and re-analyze pooled data to identify consensus endpoints .

Q. What computational approaches are effective in predicting the environmental partitioning of sodium naphthalene-1-sulfinate?

- Methodological Answer :

- Fugacity Modeling : Estimate phase distribution (air/water/soil) using physicochemical properties (log Kow, Henry’s Law constant).

- QSAR Models : Predict biodegradation half-lives via EPI Suite™ or TEST software.

- Field Validation : Compare predictions with monitoring data from air (active sampling) and sediment (core sampling) .

Q. How can biomonitoring studies be optimized to assess occupational exposure to sodium naphthalene-1-sulfinate?

- Methodological Answer :

- Biomarker Selection : Measure urinary 1-naphthol (metabolite) via GC-MS with enzymatic deconjugation.

- Temporal Sampling : Collect pre-shift, post-shift, and next-morning urine to capture exposure kinetics.

- Confounding Factors : Adjust for smoking status (naphthalene in tobacco smoke) using multivariate regression .

Q. What strategies improve the synthesis yield of sodium naphthalene-1-sulfinate while minimizing byproducts?

- Methodological Answer :

- Sulfonation Optimization : Use oleum (20% SO3) at 160°C for selective 1-position sulfonation.

- Neutralization Control : Add NaOH incrementally (pH 7–8) to precipitate sodium salt without hydrolyzing the sulfonate group.

- Purification : Recrystallize from ethanol:water (3:1) to remove unreacted naphthalene and disulfonates .

Data Contradiction Analysis

Q. Why do in vitro and in vivo genotoxicity results for sodium naphthalene-1-sulfinate diverge, and how should this be addressed?

- Methodological Answer :

- Metabolic Activation : In vitro assays (e.g., Ames test) may lack S9 liver enzymes required for metabolite formation. Include rat liver S9 fractions in parallel experiments.

- Reactive Oxygen Species (ROS) : Measure ROS generation in in vivo models (e.g., COMET assay) to reconcile oxidative DNA damage mechanisms.

- Dose-Response Thresholds : Compare NOAEL/LOAEL ranges across studies to identify critical exposure windows .

Tables

| Key Physicochemical Properties | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 214.22 g/mol | |

| Log Kow (Predicted) | -1.3 | |

| Water Solubility | >500 g/L (20°C) | |

| pKa (Sulfonate Group) | ~0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.